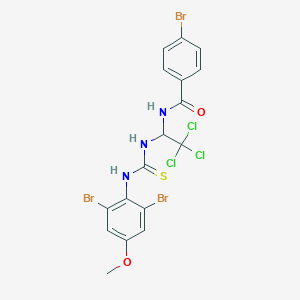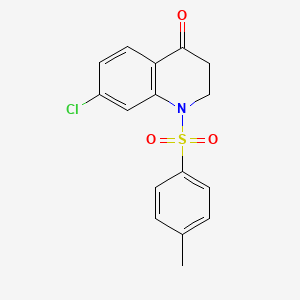
N-(3-((perfluoropropyl)thio)phenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-2-THIOPHENECARBOXAMIDE is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a heptafluoropropyl group attached to a thiophenyl ring, which is further connected to a thiophenecarboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-2-THIOPHENECARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 3-(heptafluoropropylthio)aniline with 2-thiophenecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the heptafluoropropyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Nucleophiles like sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophenyl derivatives.
Aplicaciones Científicas De Investigación
N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-2-THIOPHENECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and coatings due to its fluorinated structure, which imparts unique properties such as hydrophobicity and chemical resistance.
Mecanismo De Acción
The mechanism of action of N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups and thiophenyl moiety allow it to interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PH)-N’-(2-THIENYLCARBONYL)THIOUREA: Similar in structure but contains a thiourea group instead of a carboxamide group.
N-{3-[(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)SULFANYL]PHENYL}-2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL)ACETAMIDE: Contains a benzothiazinyl group, providing different chemical properties and reactivity.
Uniqueness
N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of a heptafluoropropyl group and a thiophenecarboxamide moiety. This combination imparts distinct chemical properties, such as high stability, hydrophobicity, and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H8F7NOS2 |
|---|---|
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
N-[3-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H8F7NOS2/c15-12(16,13(17,18)19)14(20,21)25-9-4-1-3-8(7-9)22-11(23)10-5-2-6-24-10/h1-7H,(H,22,23) |
Clave InChI |
QCOYDDCZVLXDPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)SC(C(C(F)(F)F)(F)F)(F)F)NC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11993122.png)
![N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]butanamide](/img/structure/B11993127.png)
![4-Nitrobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone](/img/structure/B11993130.png)

![2-(3,4-Dimethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993152.png)

![Propyl 4-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B11993164.png)


![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B11993172.png)

![2-(Naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993189.png)

